molecular formula C12H18 B14398453 3-Methylidenespiro[5.5]undec-1-ene CAS No. 87482-39-1

3-Methylidenespiro[5.5]undec-1-ene

Cat. No.: B14398453
CAS No.: 87482-39-1
M. Wt: 162.27 g/mol
InChI Key: SFUIGWNHNLZBBJ-UHFFFAOYSA-N
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Description

3-Methylidenespiro[5.5]undec-1-ene is a chemical compound featuring a spiro[5.5]undecane core, a structural motif of significant interest in medicinal chemistry and organic synthesis. This scaffold is recognized as a privileged structure in drug discovery due to its three-dimensional complexity and its presence in biologically active molecules. Researchers value this spirocyclic framework for its potential in developing novel therapeutic agents and its role as a key intermediate in synthesizing complex natural products. The spiro[5.5]undecane structure is a established intermediate in the multi-step synthesis of complex sesquiterpenes, such as β-chamigrene . Furthermore, structurally related spiro[5.5]undecane derivatives have demonstrated compelling pharmacological activities in scientific research. These analogues have been identified as effective inhibitors of the influenza A virus M2 proton channel, including activity against some amantadine-resistant mutant strains . Additionally, other derivatives based on the 2,4-dioxaspiro[5.5]undecane structure have shown inhibitory activity against HIV-1 integrase, blocking both the 3'-processing and strand transfer reactions catalyzed by the enzyme . The conformational behavior of the spiro[5.5]undecane system, influenced by stereoelectronic effects like the anomeric effect, is also a subject of study in computational and physical chemistry . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

87482-39-1

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

3-methylidenespiro[5.5]undec-4-ene

InChI

InChI=1S/C12H18/c1-11-5-9-12(10-6-11)7-3-2-4-8-12/h5,9H,1-4,6-8,10H2

InChI Key

SFUIGWNHNLZBBJ-UHFFFAOYSA-N

Canonical SMILES

C=C1CCC2(CCCCC2)C=C1

Origin of Product

United States

Preparation Methods

Table 1: Diels-Alder Reaction Conditions for Spirocyclic Ketone Formation

Dienophile Diene Catalyst Pressure Yield (%) Diastereoselectivity
Enone 14 Isoprene ZnBr₂ 6 kbar 72 Single diastereomer
Enone 14 Isoprene BCl₃ Ambient 45 Single diastereomer

Post-cycloaddition modifications are often required to install the methylidene moiety. For instance, the Nysted/Utimoto reagent (a titanium-based methylidenation agent) with TiCl₄ was used to convert spirocycle 15 into exocyclic alkene 17 at elevated temperatures, achieving 68% yield. This step highlights the necessity of robust olefination protocols to overcome steric hindrance near the spiro center.

Methenylation and Olefination Techniques

Introducing the methylidene group at position 3 demands careful selection of reagents to avoid side reactions. Traditional methods like Wittig and Tebbe olefination often fail due to the steric inaccessibility of the carbonyl group in intermediates such as 15 . The Nysted/Utimoto reagent (generated from CH₂Br₂ and Zn/TiCl₄) has emerged as a superior alternative, enabling methylidenation under mild conditions. For example, treatment of 15 with this reagent at 80°C in dichloromethane afforded 17 in 68% yield, with no observable epimerization at the spiro center.

Computational studies reveal that the equatorial positioning of substituents (e.g., bromine in 9 ) in the ground state governs reactivity. For 3-methylidenespiro[5.5]undec-1-ene, the preferred conformer places the methylidene group in a pseudoaxial orientation, minimizing nonbonded interactions and facilitating photochemical [2+2] cycloadditions in downstream applications.

Cyclization and Ring-Closing Approaches

Alternative routes employ cyclization reactions to assemble the spiro framework. A patent by CN111533739A describes a multi-step sequence for diazaspiro[5.5]undecanes, involving:

  • Knoevenagel Condensation : Reaction of N-methyl-4-piperidone with ethyl cyanoacetate under ammonium acetate catalysis to form a cyanoenamine intermediate.
  • Hydrolysis : Conversion to a β-keto acid using HCl.
  • Cyclization : Treatment with formamide at 150°C to form the spiro lactam.

While this method targets nitrogen-containing analogs, replacing the amine precursor with a hydrocarbon equivalent could theoretically yield this compound. However, decarbonylation steps required to remove extraneous carbonyl groups remain a challenge, often necessitating harsh reducing agents like LiAlH₄.

Comparative Analysis of Methodologies

Table 2: Comparison of Synthetic Routes to this compound

Method Key Step Yield (%) Advantages Limitations
Diels-Alder/ZnBr₂ High-pressure cycloaddition 72 High diastereoselectivity Requires specialized equipment
Nysted/Utimoto Olefination Methylidenation of 15 68 Mild conditions Sensitive to steric hindrance
Cyclization/Decarbonylation Formamide cyclization ~50 Scalable Multi-step, low functional group tolerance

Chemical Reactions Analysis

Types of Reactions

3-Methylidenespiro[5.5]undec-1-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce saturated hydrocarbons .

Mechanism of Action

The mechanism of action of 3-Methylidenespiro[5.5]undec-1-ene involves its interaction with molecular targets through its spiro structure. The chirality and conformational flexibility of the compound allow it to interact with various enzymes and receptors, potentially modulating their activity . The specific pathways involved depend on the biological context and the nature of the interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

Spiro[5.5]undecene derivatives differ primarily in substituents and heteroatom incorporation. Key analogues include:

Compound Name Molecular Formula Substituents/Heteroatoms Molecular Weight Key Properties/Applications References
1-Methyl-3-toluenesulfonyl-3-azaspiro[5.5]undec-1-ene C₁₇H₂₆NO₂S Azaspiro (N), toluenesulfonyl 308.4 g/mol High yield (92%), electrophilic reactivity for further functionalization
3-Thiaspiro[5.5]undec-7-en-9-one C₁₀H₁₄OS Thiaspiro (S), ketone 198.3 g/mol Synthesized via Michael addition (47% yield); undergoes hydrogenation to saturated derivative (91% yield)
1,5-Dioxaspiro[5.5]undecan-3-one C₁₀H₁₆O₃ Dioxaspiro (O), ketone 184.2 g/mol Prepared via acid-catalyzed cyclization; used in fragrance and pharmaceutical intermediates
3-Ethyl-3-methyl-1,5-dioxaspiro[5.5]undecane C₁₂H₂₂O₂ Ethyl, methyl groups 198.2 g/mol High hydrophobicity (XlogP = 3); potential solvent or polymer precursor
2-Azaspiro[5.5]undec-1-ene C₁₀H₁₇N Azaspiro (N) 151.3 g/mol Hydrogenated to saturated amine (88% yield); used in drug synthesis

Key Research Findings

  • Stereochemical Control : The spiro[5.5] framework allows precise stereochemical tuning, as seen in the synthesis of 7R,8R-8-Hydroxy-4-isopropylidene-7-methylbicyclo[5.3.1]undec-1-ene, a sesquiterpene alcohol .
  • Thermodynamic Stability : Thiaspiro and azaspiro derivatives demonstrate higher thermal stability compared to all-carbon analogues due to heteroatom conjugation .

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